molecular formula C14H24N2 B1611693 Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- CAS No. 80822-82-8

Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-

Cat. No.: B1611693
CAS No.: 80822-82-8
M. Wt: 220.35 g/mol
InChI Key: ZSQZMKLXZYSHCK-UHFFFAOYSA-N
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Description

Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- is a useful research compound. Its molecular formula is C14H24N2 and its molecular weight is 220.35 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- involves the reaction of hydrogen cyanide with 2,3-dimethyl-2,3-bis(2-methylpropyl)butanone . The reaction is typically carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to handle the increased volume of reactants and products. Safety measures are also implemented to handle the toxic and corrosive nature of hydrogen cyanide .

Chemical Reactions Analysis

Types of Reactions

Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and pharmaceuticals[][1].

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of herbicides and other agrochemicals, contributing to agricultural productivity[][1].

Mechanism of Action

The mechanism of action of Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The nitrile groups in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diisobutyl-2,3-dimethylsuccinonitrile
  • 2,3-Dimethyl-2,3-bis(2-methylpropyl)succinonitrile
  • Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-

Properties

IUPAC Name

2,3-dimethyl-2,3-bis(2-methylpropyl)butanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-11(2)7-13(5,9-15)14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQZMKLXZYSHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)C(C)(CC(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578727
Record name 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80822-82-8
Record name 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080822828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-
Reactant of Route 2
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-
Reactant of Route 3
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-
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Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-
Reactant of Route 5
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-
Reactant of Route 6
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-

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